1-Methoxy-3-(3-methoxypropoxy)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(3-methoxypropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCKLXGUZOEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274213 | |
| Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | Propane, oxybis[methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111109-77-4, 66226-74-2 | |
| Record name | Dipropylene glycol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, oxybis[methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Methoxy 3 3 Methoxypropoxy Propane
Established Synthetic Routes and Reaction Conditions
The formation of 1-Methoxy-3-(3-methoxypropoxy)propane (B1583401), also known as di(propylene glycol) dimethyl ether, can be achieved through several well-established synthetic routes. ontosight.aichemspider.com These methods primarily focus on the creation of the two ether linkages within the molecule.
Acid-Catalyzed Etherification Approaches for Targeted Synthesis
Acid-catalyzed etherification represents a direct method for forming ethers from alcohols. In the context of this compound, this approach would typically involve the self-condensation of 3-methoxy-1-propanol (B72126) under acidic conditions. The general mechanism for such reactions involves the protonation of an alcohol's hydroxyl group by an acid catalyst, transforming it into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated carbon and forming a new ether bond after deprotonation. researchgate.net
Strong acids such as sulfuric acid or solid acid catalysts like the ion-exchange resin Amberlyst-35 are commonly employed to facilitate this type of reaction. researchgate.netmdpi.com While this method is effective for producing symmetrical ethers, controlling the reaction to selectively form the desired asymmetrical diether from two different alcohols can be challenging and may lead to a mixture of products. For the targeted synthesis of this compound, the key reaction would be the dehydration of two molecules of 3-methoxy-1-propanol.
Table 1: Parameters in Acid-Catalyzed Etherification
| Parameter | Description | Example |
|---|---|---|
| Starting Material | The alcohol precursor that undergoes condensation. | 3-methoxy-1-propanol |
| Catalyst | Proton source to initiate the reaction. | Sulfuric Acid, Amberlyst-35 Resin researchgate.netmdpi.com |
| Temperature | Varies based on catalyst and reactants to favor etherification over elimination. | 333 to 363 K for similar esterifications mdpi.com |
| Product | The resulting ether from the condensation reaction. | this compound |
Alkylation Strategies with Methylating Agents
Alkylation offers a precise method for introducing the terminal methyl groups. This strategy is particularly useful when starting with a precursor that already contains one or both of the propylene (B89431) glycol ether linkages but terminates in a hydroxyl group. A key precursor for this route is 3-(3-methoxypropoxy)propan-1-ol.
The synthesis is completed by methylating the free hydroxyl group. This is typically achieved by first converting the alcohol to its more nucleophilic alkoxide form using a base (e.g., sodium hydride) and then reacting it with a methylating agent such as methyl iodide or dimethyl sulfate. A related industrial process involves the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base to produce the precursor 3-methoxy-1-propanol, demonstrating the effectiveness of this core reaction. google.comgoogle.com
Table 2: Common Methylating Agents and Conditions
| Methylating Agent | Base | Typical Solvent |
|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Diethyl ether |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (B78521) (NaOH) | Dichloromethane (DCM), Water |
Williamson Ether Synthesis Adaptations for Ether Linkage Formation
The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an Sₙ2 mechanism where an alkoxide displaces a halide from an alkyl halide. masterorganicchemistry.comvaia.com This method is highly adaptable for the synthesis of this compound and offers excellent control over the final structure.
A highly effective adaptation involves the reaction between the sodium salt of 3-methoxy-1-propanol (sodium 3-methoxypropanolate) and the precursor 1-chloro-3-methoxypropane (B29878). This approach is advantageous because it uses a primary alkyl halide, which minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com To overcome the solubility challenges of reacting an ionic salt with an organic halide, a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is often employed. The catalyst facilitates the transport of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs. quizlet.com
Table 3: Reactants for Williamson Ether Synthesis Adaptation
| Component | Role | Example Compound |
|---|---|---|
| Alkoxide | Nucleophile | Sodium 3-methoxypropanolate |
| Alkyl Halide | Electrophile | 1-Chloro-3-methoxypropane google.com |
| Catalyst | Phase Transfer Agent | Tetrabutylammonium Bromide quizlet.comgoogle.com |
Precursor Synthesis and Integrated Reaction Sequences
Methodologies for 1-Chloro-3-methoxypropane
The synthesis of the key precursor 1-chloro-3-methoxypropane is well-documented. A prominent method involves the selective mono-etherification of 1,3-bromochloropropane with sodium methoxide (B1231860) in an inert solvent. google.com A critical aspect of this synthesis is the use of a phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride (BTMAC) or tetrabutylammonium bromide (TBAB). google.com The catalyst significantly accelerates the reaction and increases the yield by facilitating the interaction between the reactants. Without the catalyst, the reaction is slow and conversion rates are low. google.com This method is advantageous due to its use of readily available materials, mild reaction conditions, and high yield, making it suitable for industrial-scale production. google.com
Table 4: Synthesis Parameters for 1-Chloro-3-methoxypropane
| Parameter | Condition/Reagent | Significance | Citation |
|---|---|---|---|
| Starting Material | 1,3-bromochloropropane | Provides the chloro-propane backbone. | google.com |
| Reagent | Sodium methoxide | Source of the methoxy (B1213986) group. | google.com |
| Molar Ratio | 1,3-bromochloropropane to Sodium methoxide is 1:0.9-1.2 | Ensures quantitative and complete mono-etherification. | google.com |
| Catalyst | Benzyltrimethylammonium chloride (BTMAC) | Shortens reaction time and improves yield. | google.com |
| Reaction Temperature | 20-110 °C (dripping), 50-80 °C (heat preservation) | Allows for controlled and mild reaction conditions. | google.com |
Multi-step Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be designed using both convergent and divergent strategies.
A convergent synthesis is an efficient strategy where different fragments of the final molecule are prepared separately and then joined together in a final step. The Williamson ether synthesis described in section 2.1.3 is a prime example of a convergent approach. In this pathway, two distinct synthetic branches are established:
Branch A: Synthesis of 3-methoxy-1-propanol and its subsequent conversion to the corresponding sodium alkoxide.
Branch B: Synthesis of the alkylating agent, 1-chloro-3-methoxypropane, as detailed in section 2.2.1.
A divergent pathway , in contrast, begins with a common starting material that is elaborated through different reaction pathways to generate a library of related compounds. While less direct for producing a single target, a modified divergent approach can be envisioned starting from a central precursor like 1,3-propanediol. Another relevant industrial pathway involves the ring-opening addition reaction of propylene oxide with 3-methoxy-1-propanol. This is a sequential synthesis where the initial addition product, this compound, can further react with more propylene oxide to generate higher oligomers like tripropylene (B76144) glycol methyl ether. google.com This method provides a route to the target compound while also producing other commercially valuable glycol ethers.
Optimization of Synthetic Parameters and Yield Enhancement
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters. These include the molar ratio of reactants, reaction temperature, and the choice of solvent.
A significant approach to synthesizing this compound involves the reaction of propylene glycol methyl ether with an alkylating agent, such as chloromethane (B1201357), in the presence of a strong base like sodium hydroxide. google.com Research into this method has identified optimal molar ratios of the reactants to maximize yield. The ideal feed ratio of propylene glycol methyl ether to sodium hydroxide to chloromethane has been determined to be approximately 1:1.3:1.1. google.com Varying this ratio can impact the reaction's efficiency; for instance, the suitable range for the propylene glycol methyl ether:sodium hydroxide:chloromethane molar ratio is between 1:1.2-1.6:1.05-1.15. google.com
Temperature is another critical factor that must be controlled to ensure a high yield and minimize side reactions. The optimal reaction temperature for the preparation of this compound via this method is in the range of 60-70 °C, with a broader suitable range being 50-80 °C. google.com
The polarity of the solvent also plays a crucial role in the bimolecular nucleophilic substitution reaction mechanism. A solvent with weaker polarity is generally more favorable for this reaction. google.com
The table below summarizes the optimized parameters for the synthesis of this compound.
| Parameter | Suitable Range | Optimal Value |
| Molar Ratio (propylene glycol methyl ether:NaOH:chloromethane) | 1:1.2-1.6:1.05-1.15 | 1:1.3:1.1 |
| Reaction Temperature | 50-80 °C | 60-70 °C |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high product selectivity and purity, with fewer side reactions. google.com
Catalytic Systems in this compound Synthesis
Catalysts play a vital role in enhancing the reaction rate and efficiency of this compound synthesis. Both acid and base catalysis can be employed depending on the chosen synthetic route.
In the synthesis from 1,3-propanediol and methanol, an acid catalyst is utilized to facilitate the etherification process under reflux conditions.
For the synthesis involving propylene glycol methyl ether and an alkylating agent, the choice of alkali is a key consideration. Suitable alkalis for this reaction include sodium hydroxide, sodium methoxide, potassium hydroxide, and potassium methoxide. google.com The use of a strong alkali is crucial for the deprotonation of the propylene glycol methyl ether, forming the alkoxide nucleophile necessary for the substitution reaction.
Furthermore, the introduction of a phase transfer catalyst can significantly improve the reaction efficiency, especially in multiphase systems. google.com The mechanism of phase transfer catalysis involves the transfer of a reactant from one phase to another where the reaction occurs, thereby accelerating the reaction rate. While the specific phase transfer catalysts for this exact synthesis are not extensively detailed in the available literature, their application in similar etherification reactions is well-established. The amount of catalyst used is also a parameter that can be optimized, with some processes suggesting the catalyst amount to be a mass percentage of the propylene glycol methyl ether. google.com
The table below outlines the catalytic components used in the synthesis of this compound.
| Synthetic Route | Catalyst Type | Examples of Catalysts |
| Propylene glycol methyl ether + Alkylating Agent | Alkali | Sodium hydroxide, Sodium methoxide, Potassium hydroxide, Potassium methoxide |
| Propylene glycol methyl ether + Alkylating Agent | Phase Transfer Catalyst | Not specified in detail |
| 1,3-Propanediol + Methanol | Acid Catalyst | Not specified in detail |
The selection of an appropriate catalytic system is essential for achieving a mild reaction environment, high product selectivity, and a process that is amenable to industrial application. google.com
Chemical Reactivity and Mechanistic Pathways of 1 Methoxy 3 3 Methoxypropoxy Propane
Fundamental Chemical Transformations
The reactivity of 1-methoxy-3-(3-methoxypropoxy)propane (B1583401) is centered around its ether linkages and the methylene (B1212753) groups adjacent to the oxygen atoms. These sites are susceptible to attack by strong oxidizing and reducing agents, as well as nucleophiles under acidic conditions.
While generally stable to oxidation under mild conditions, the methylene groups alpha to the ether oxygens in this compound can be oxidized by strong oxidizing agents. The oxidation of ethers is a known, though often challenging, transformation that can lead to a variety of products depending on the reagents and reaction conditions.
In a reaction analogous to the oxidation of simple ethers, treatment of this compound with a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would be expected to initially form hydroperoxides at the carbon atoms adjacent to the ether oxygens. These intermediates are often unstable and can undergo further reactions.
Depending on which C-H bond is oxidized, a complex mixture of products could be anticipated. For instance, oxidation at a primary carbon of the methoxy (B1213986) group could lead to the formation of an ester, which could be further hydrolyzed to a carboxylic acid and an alcohol. Oxidation at a secondary carbon within the propylene (B89431) glycol unit would yield a ketone. Due to the presence of multiple susceptible sites, achieving a selective oxidation to a single product would be synthetically challenging.
A plausible, though not experimentally verified for this specific compound, oxidation pathway could lead to the cleavage of the ether bond, ultimately yielding smaller oxygenated molecules. For instance, the oxidation of dimethyl ether has been studied in detail, and it is known to proceed through a series of radical intermediates. scispace.commit.edu A similar radical-initiated oxidation of this compound would likely result in a cascade of reactions, leading to a complex product mixture.
Table 1: Predicted Products of this compound Oxidation
| Oxidizing Agent | Predicted Major Products | Characterization Methods |
|---|---|---|
| KMnO₄/heat | Formic acid, Acetic acid, Propionic acid, Carbon dioxide | Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) |
The ether linkages in this compound are generally resistant to reduction by common reducing agents such as sodium borohydride (B1222165) (NaBH₄). However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave ether bonds, particularly when they are adjacent to groups that can stabilize a negative charge or in strained ring systems. For a simple acyclic ether like this compound, reduction would be a difficult process, likely requiring harsh conditions.
A more plausible reductive transformation would involve the cleavage of the C-O bonds, leading to the formation of alcohols. The specific products would depend on which of the ether bonds is cleaved.
Given the structure of this compound, reductive cleavage could theoretically yield a mixture of methanol, 1-propanol, and propylene glycol derivatives. However, without specific experimental data, predicting the major products with certainty is not possible.
Table 2: Predicted Products of this compound Reduction
| Reducing Agent | Predicted Major Products | Characterization Methods |
|---|---|---|
| LiAlH₄/heat | Methanol, 1-Propanol, 3-Methoxy-1-propanol (B72126), 1,3-Propanediol (B51772) | GC-MS, NMR |
Ethers can undergo nucleophilic substitution reactions, most commonly through cleavage of the C-O bond by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comchegg.comlibretexts.orglibretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. chemistrysteps.comlibretexts.orglibretexts.org
In the case of this compound, there are four C-O bonds that could potentially be cleaved. The reaction mechanism (Sₙ1 or Sₙ2) and the resulting products will depend on the nature of the carbon atoms attached to the oxygen. chemistrysteps.comlibretexts.org Since all the alkyl groups are primary or secondary, the reaction is likely to proceed via an Sₙ2 mechanism. libretexts.orglibretexts.org
Treatment with excess HI at elevated temperatures would be expected to cleave all ether linkages, ultimately yielding methyl iodide and 1,3-diiodopropane. The reaction would proceed in a stepwise manner. Initially, one of the methoxy groups would be cleaved to form methyl iodide and a corresponding alcohol. This alcohol would then react further with HI to convert the hydroxyl group into an iodide. The internal ether linkage would also be susceptible to cleavage under these conditions.
Reaction Scheme with Excess HI: CH₃OCH₂CH₂CH₂OCH(CH₃)CH₂OCH₃ + excess HI → CH₃I + ICH₂CH₂CH₂I + ICH(CH₃)CH₂I + H₂O
The characterization of the products would typically involve techniques such as GC-MS to separate and identify the volatile alkyl halides, and NMR spectroscopy to confirm their structures.
Role in Complex Reaction Systems
Beyond its own transformations, this compound can influence the course of other chemical reactions, primarily through its function as a solvent. Its aprotic and relatively nonpolar nature, combined with the presence of lone pairs on the oxygen atoms, allows it to play a dual role as a reaction medium.
While generally considered unreactive, the oxygen atoms in this compound possess lone pairs of electrons, allowing them to act as nucleophiles or Lewis bases. atamanchemicals.com In the presence of strong electrophiles, such as Lewis acids (e.g., BF₃, AlCl₃) or in strongly acidic media, the ether oxygens can be protonated or coordinate to the Lewis acid. nih.gov This activation can make the adjacent carbon atoms more susceptible to nucleophilic attack, in which case the ether itself is behaving as an electrophile precursor.
Conversely, in the absence of strong electrophiles, the nucleophilicity of the ether oxygens is very low. The compound is often used as an inert solvent for reactions involving strong nucleophiles and bases, such as Grignard reactions, precisely because it is not readily attacked. atamanchemicals.comnih.gov
Table 3: Dual Reactivity of this compound
| Reaction Environment | Role of the Compound | Example Reaction Type |
|---|---|---|
| Presence of strong Lewis acids | Electrophile (after activation) | Friedel-Crafts type reactions (hypothetical) |
| Standard organic reactions | Nucleophile (weak) / Lewis Base | Solvation of metal cations |
As a solvent, this compound can influence reaction rates and pathways through non-covalent interactions with reactants, intermediates, and transition states. The ether oxygen atoms are capable of acting as hydrogen bond acceptors. researchgate.netresearchgate.net In reactions involving protic species, hydrogen bonding between the solvent and the reactants can affect their reactivity.
Furthermore, as a polar aprotic solvent, this compound can solvate cations well through dipole-ion interactions with its ether oxygens. This property is particularly relevant in reactions involving metal salts, where the solvent can help to dissolve the salt and separate the ions, potentially increasing the reactivity of the anion. acs.org The ability of glycol ethers to coordinate with metal ions is a well-known phenomenon that is exploited in various catalytic processes. lumenlearning.com
The conformational flexibility of the molecule also plays a role in its solvating properties and its ability to participate in non-covalent interactions. researchgate.netuni-paderborn.de The molecule can adopt various conformations to optimize its interactions with dissolved species. youtube.com
Chemical Stability and Inertness in Reaction Media
This compound, also known as dipropylene glycol dimethyl ether, is recognized for its significant chemical stability and inertness, which are key properties defining its utility in various chemical applications. ataman-chemicals.comcymitquimica.com Under standard ambient conditions, such as room temperature, the compound is chemically stable. sigmaaldrich.com Its molecular structure, characterized by ether linkages and the absence of highly reactive functional groups, contributes to this stability. ataman-chemicals.comatamanchemicals.com This inherent stability allows it to enhance the performance and stability of chemical formulations. cymitquimica.com
A defining feature of this compound is its aprotic nature, meaning it lacks hydroxyl (-OH) functionality. ataman-chemicals.comatamanchemicals.com This makes the compound relatively inert, particularly in proton-sensitive systems. ataman-chemicals.comatamanchemicals.com Consequently, it serves as an effective inert and aprotic reaction medium for a variety of organic and polymerization reactions. ataman-chemicals.com Its use is particularly advantageous in reactions involving highly reactive reagents like alkali and alkaline-earth metals, such as in Grignard reactions. ataman-chemicals.com The compound's low reactivity prevents it from interfering with these sensitive chemical transformations, ensuring reaction specificity and yield. ataman-chemicals.com It is also utilized as an azeotroping solvent for esterification reactions and in water-based polyurethane coatings. ataman-chemicals.comatamanchemicals.com
While generally stable, the compound's reactivity increases under specific conditions. Upon intense heating, it can form explosive mixtures with air. sigmaaldrich.com As with other ethers, there is a potential for the formation of unstable peroxides, particularly if exposed to air over time. noaa.gov Although the ether functional groups are typically unreactive, the molecule can undergo oxidation to produce aldehydes or ketones. noaa.gov
The following table summarizes the chemical stability and inertness of this compound in various reaction media.
| Property | Description | Conditions | Relevance in Reaction Media |
| General Stability | The compound is chemically stable. sigmaaldrich.com | Standard ambient temperature and pressure. | Suitable as a stable component in various chemical formulations. cymitquimica.com |
| Aprotic Nature | Lacks hydroxyl groups, rendering it aprotic. ataman-chemicals.comatamanchemicals.com | All conditions. | Ideal for use in proton-sensitive systems, such as polyurethane coatings. ataman-chemicals.comatamanchemicals.com |
| Inertness | Exhibits a general absence of reactive groups. ataman-chemicals.com | Most common reaction conditions. | Functions as an inert reaction medium for organic synthesis and polymerizations. ataman-chemicals.com |
| Reactivity with Metals | Stable in the presence of highly reactive metals. ataman-chemicals.com | Conditions typical for Grignard reactions. | Enables its use as a solvent for reactions involving alkali and alkaline-earth metals. ataman-chemicals.com |
| Thermal Stability | Stable at ambient temperatures, but can form explosive mixtures with air upon intense heating. sigmaaldrich.com | Elevated temperatures. | Caution is required when heating the compound in the presence of air. sigmaaldrich.com |
| Oxidative Stability | Ethers can oxidize in air to form unstable peroxides. noaa.gov | Prolonged exposure to air/oxygen. | Requires appropriate storage and handling to prevent peroxide formation. noaa.gov |
Advanced Analytical Techniques for the Characterization and Study of 1 Methoxy 3 3 Methoxypropoxy Propane
Chromatographic Methodologies
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For a compound like 1-methoxy-3-(3-methoxypropoxy)propane (B1583401), which can exist as a mixture of isomers, chromatographic techniques are indispensable. osha.govcymitquimica.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of glycol ethers like this compound. analytice.comchromforum.orgresearchgate.net
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. gcms.cz As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a molecular fingerprint. restek.com
For this compound, GC-MS is particularly effective for:
Purity Assessment: Determining the percentage of the main compound and identifying any impurities present. Commercial grades of dipropylene glycol dimethyl ether can have purities ranging from 94.0% to over 99%. carlroth.com
Isomer Separation: The various isomers of dipropylene glycol dimethyl ether can be effectively separated and identified using GC-MS. osha.gov This is crucial as the properties and reactivity of the compound can be influenced by its isomeric composition.
Quantification: With the use of appropriate standards, GC-MS can accurately quantify the amount of this compound in a sample. For instance, a limit of quantification (LOQ) of 0.5 μg has been reported for dipropylene glycol dimethyl ether using GC-MS. analytice.com
The choice of GC column is critical for achieving good separation. Capillary columns are often preferred for their high resolution. chromforum.org The mass spectrometer provides definitive identification of the eluting peaks. The fragmentation patterns of ethers in mass spectrometry are well-characterized, typically involving α-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. whitman.edulibretexts.org
Table 1: GC-MS Parameters for Glycol Ether Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | Capillary Column (e.g., Rxi®-1301Sil MS) | gcms.cz |
| Injection Mode | Split/Splitless | researchgate.net |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Oven Temperature Program | Ramped, e.g., 40°C to 250°C | gcms.cz |
| Ionization Mode | Electron Ionization (EI) | restek.com |
| Mass Analyzer | Quadrupole or Ion Trap | researchgate.net |
| Detector | Electron Multiplier | osha.gov |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
While GC-MS is a dominant technique, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for mixtures that may be difficult to analyze by GC, such as those containing non-volatile or thermally labile compounds like surfactants. chromforum.org For glycol ethers, which are polar, reversed-phase HPLC is a common approach. upce.cz
In some cases, derivatization is employed to enhance the detectability of glycol ethers by HPLC. upce.cznih.gov For example, reaction with benzoyl chloride can produce derivatives that are more readily detected by UV or mass spectrometric detectors. upce.cznih.gov This approach can significantly improve the limits of detection and quantification. upce.cznih.gov
HPLC can be coupled with various detectors, including:
UV-Vis Detector: Suitable if the compound or its derivative absorbs ultraviolet or visible light. upce.cznih.gov
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase.
Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, similar to GC-MS, and can be used for the trace determination of glycols. upce.cznih.gov
Table 2: HPLC Conditions for Glycol Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18) or Ion-Exclusion (e.g., Hi-Plex Ca) | chromforum.orglcms.cz |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | nih.gov |
| Detector | UV, RI, or Mass Spectrometry (ESI-MS) | upce.cznih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | nih.gov |
| Temperature | Ambient or controlled (e.g., 70°C for ESI-MS source) | upce.cz |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure and composition of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules, including this compound. researchgate.netresearchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.
Both ¹H NMR and ¹³C NMR are routinely used:
¹H NMR (Proton NMR): Provides information about the different types of hydrogen atoms in the molecule and their neighboring protons. docbrown.info The chemical shift, integration, and splitting pattern of the signals are all informative. For a complex molecule like this compound, the ¹H NMR spectrum will show multiple signals corresponding to the different proton environments. chemicalbook.com
¹³C NMR (Carbon-13 NMR): Reveals the number of different carbon environments in the molecule. docbrown.info The chemical shifts of the carbon signals are indicative of their functional group and electronic environment.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the complete structure of complex molecules by establishing correlations between protons and carbons. researchgate.net These techniques are invaluable for differentiating between the various isomers of dipropylene glycol dimethyl ether.
Table 3: Predicted NMR Data for a Representative Isomer of this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| -OCH₃ | ~3.3 | Singlet |
| -OCH₂- | ~3.4 - 3.6 | Multiplet |
| -CH(CH₃)- | ~3.5 - 3.7 | Multiplet |
| -CH₂- (propane backbone) | ~1.8 | Multiplet |
| -CH₃ (from propylene) | ~1.1 | Doublet |
| ¹³C NMR | ||
| -OCH₃ | ~59 | |
| -OCH₂- | ~70 - 75 | |
| -CH(CH₃)- | ~73 - 77 | |
| -CH₂- (propane backbone) | ~30 | |
| -CH₃ (from propylene) | ~17 |
(Note: These are approximate values and can vary depending on the specific isomer and experimental conditions.) docbrown.infochemicalbook.comdocbrown.info
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. scribd.com This is a critical step in the identification of an unknown compound or the confirmation of a known structure.
For this compound (C₈H₁₈O₃), HRMS can confirm its molecular formula by measuring the mass of its molecular ion. In addition to accurate mass measurement, HRMS is used to analyze the fragmentation patterns of the molecule. The fragmentation of ethers is characterized by several key pathways:
α-Cleavage: The bond adjacent to the ether oxygen breaks, leading to the formation of a stable carbocation. whitman.edu
C-O Bond Cleavage: The bond between a carbon and the ether oxygen breaks, resulting in the loss of an alkoxy group. scribd.com
Rearrangements: Hydrogen rearrangements can occur, leading to characteristic fragment ions. whitman.edu
Integration of Quantitative Structure-Activity/Property Relationships in Analytical Prediction
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govrpi.edu In the context of analytical chemistry, these models, often referred to as Quantitative Structure-Retention Relationships (QSRR), can predict chromatographic retention times. nih.govresearchgate.netmdpi.com
For a series of related compounds like glycol ethers, QSPR models can be developed to predict properties such as boiling point, viscosity, and chromatographic retention behavior based on molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties. mdpi.com
The integration of QSPR in the analysis of this compound can:
Predict Retention Times: Aid in the development and optimization of chromatographic methods by predicting the elution order of isomers and related impurities. nih.gov
Understand Retention Mechanisms: Provide insights into the molecular properties that govern the separation process. researchgate.net
Screen for Related Compounds: Help in the tentative identification of unknown related compounds in a mixture based on their predicted properties.
The development of robust QSPR models requires a dataset of compounds with known properties and a variety of molecular descriptors. mdpi.com Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are then used to build the predictive models. nih.govresearchgate.net
Environmental Behavior and Persistence Considerations in Academic Contexts
Environmental Fate and Transport Mechanisms
The environmental fate of 1-Methoxy-3-(3-methoxypropoxy)propane (B1583401) is characterized by its likely partitioning into water systems, rapid degradation in the atmosphere, and general lack of persistence. epa.govoecd.org Due to its chemical stability and absence of reactive functional groups that are susceptible to hydrolysis, it is considered resistant to this degradation pathway. epa.govatamanchemicals.com
| Property | Value/Observation | Source Compound | Reference |
|---|---|---|---|
| Atmospheric Half-life | 3.4 - 5.3 hours (via reaction with hydroxyl radicals) | DPGME | oecd.org |
| Primary Environmental Compartment | Water | DPGME | oecd.org |
| Hydrolysis | Resistant due to lack of hydrolysable groups | DPGME | epa.gov |
| Persistence | Not persistent | DPGME | epa.govoecd.org |
| Bioaccumulation Potential | Low / Not expected to bioaccumulate | DPGME | epa.govoecd.org |
Biodegradation and Transformation Pathways in Environmental Compartments
Biodegradation is considered a major dissipation pathway for propylene (B89431) glycol ethers in soil and water. epa.gov Studies on the analogue DPGME show that it is readily biodegraded under aerobic conditions, with over 50% degradation occurring within 14 to 21 days in tests using water and sewage inoculums. epa.gov However, degradation under anaerobic conditions is reported to be slight. oecd.org Other research confirms that most propylene glycol ethers are considered readily biodegradable. lyondellbasell.com
While specific transformation pathways for this compound are not extensively detailed, research on analogous compounds provides insight into likely mechanisms. A key study on DPGDME demonstrated a very low potential for the cleavage of the glycol ether backbone. epa.govoecd.org This suggests that the core structure of the molecule is relatively stable against microbial degradation. For the related DPGME, identified metabolic pathways in rats include conjugation with glucuronic acid and sulfate, and microsomal O-demethylation. epa.govoecd.org Research on the bacterial degradation of other simple glycol ethers, such as ethylene (B1197577) glycol monoethyl ether, by Pseudomonas species has shown transformation into corresponding acidic metabolites, like ethoxyacetic acid. nih.gov This suggests a potential pathway where the terminal methoxy (B1213986) group or the propyl chain could be oxidized.
Mobility and Distribution Aspects within Environmental Systems
The mobility of this compound in environmental systems is expected to be high, primarily due to its water solubility characteristics. oecd.orgatamanchemicals.com The analogue compound DPGME is completely miscible with water, which leads to a low potential for adsorption to organic matter in soil and sediment. oecd.orgeuropa.eu
This high water solubility and low adsorption potential result in very high mobility in soil. oecd.orgnih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil, with lower values indicating higher mobility. chemsafetypro.com For the related compound dipropylene glycol, the estimated Koc value is 1, which classifies it as having "very high mobility". nih.govchemsafetypro.com Consequently, there is a potential for the compound to leach from soil into groundwater. epa.govoecd.org This high mobility, combined with its partitioning behavior, indicates that if released to land or water, the compound will predominantly be distributed within the aqueous phase. oecd.org The potential for bioaccumulation in organisms is considered low, which is consistent with the low octanol-water partition coefficient (log Kow of 0.0061) measured for DPGME. epa.govoecd.org
| Parameter | Value/Observation | Source Compound | Reference |
|---|---|---|---|
| Water Solubility | Completely miscible | DPGME | oecd.orgatamanchemicals.com |
| Log Kow | 0.0061 | DPGME | oecd.org |
| Estimated Koc | 1 | Dipropylene glycol | nih.gov |
| Soil Mobility Classification | Very High | Inferred from Koc | nih.govchemsafetypro.com |
| Leaching Potential | High; can be expected to leach to groundwater | DPGME | oecd.org |
Future Directions and Emerging Research Areas Pertaining to 1 Methoxy 3 3 Methoxypropoxy Propane
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of ethers is a well-established field, but there remains considerable scope for improvement in line with the principles of green chemistry. carlroth.comresearchgate.net Traditional synthesis routes for glycol ethers often involve reactants and conditions that are being re-evaluated for their environmental impact. google.comgoogle.com Future research is expected to focus on creating more sustainable and efficient pathways to 1-methoxy-3-(3-methoxypropoxy)propane (B1583401).
Key research objectives in this area include:
Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve atom economy. carlroth.com Research into novel catalysts for etherification could lead to milder reaction conditions and higher selectivity for the desired isomers of DPDM.
Bio-based Feedstocks: A major trend in green chemistry is the use of renewable resources. v-mr.bizcarlroth.com Investigating pathways that utilize bio-derived starting materials, such as converting glycerol (B35011) or other biorefinery products into the propane (B168953) backbone of DPDM, represents a significant step toward sustainability. rsc.org
Greener Reagents: The use of less hazardous alkylating agents, such as dimethyl carbonate, which is considered a green reagent, is a promising alternative to traditional agents like methyl chloride or dimethyl sulfate. google.com
Process Intensification: Developing processes that combine reaction and separation steps, such as reactive distillation, could enhance efficiency and reduce energy consumption, as has been explored for similar compounds like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA). researchgate.net
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Starting Materials | Propylene glycol monomethyl ether, dipropylene glycol monomethyl ether. google.comgoogle.com | Bio-based polyols (e.g., from glycerol). rsc.org |
| Reagents | Methyl chloride, dimethyl sulfate, strong bases (e.g., NaOH). google.com | Dimethyl carbonate, catalytic systems. carlroth.comgoogle.com |
| Key Principles | Established Williamson ether synthesis. researchgate.net | Atom economy, use of renewable resources, catalysis, waste reduction. carlroth.com |
| Environmental Impact | Potential for hazardous byproducts and higher energy use. researchgate.net | Reduced toxicity, lower carbon footprint, improved biodegradability. v-mr.bizcarlroth.com |
Investigation of Undiscovered Reactivity Patterns and Derivatization Strategies
While ethers are known for their relative stability, which makes them excellent solvents, a deeper understanding of their reactivity is crucial for expanding their utility and ensuring safety in novel applications. atamanchemicals.comkhanacademy.org Future studies will likely probe the limits of this compound's chemical behavior.
Emerging research could focus on:
Controlled Cleavage and Functionalization: While harsh conditions can cleave ethers, research into selective, catalyst-driven cleavage or functionalization of the C-O bond could open pathways to new derivatives and chemical intermediates. khanacademy.org
Oxidative Stability: Investigating the long-term oxidative stability under various industrial conditions (heat, light, presence of catalysts) is essential for applications where longevity is critical.
Derivatization for Advanced Analysis: Derivatization is a technique used to modify a compound to make it more suitable for analysis by methods like gas chromatography (GC) or liquid chromatography (LC). numberanalytics.comnumberanalytics.com While DPDM is a solvent, reactions conducted within it may involve analytes or precursors with functional groups (e.g., hydroxyl groups on its precursor, dipropylene glycol monomethyl ether) that require derivatization for accurate quantification. epa.gov Future research could develop specific derivatization protocols tailored for reaction systems using DPDM, employing reagents that enhance volatility or detectability. numberanalytics.comrsc.org
Table 2: Selected Derivatization Reagents for Functional Groups Relevant to DPDM Synthesis and Analysis
| Reagent | Abbreviation | Target Functional Group | Purpose of Derivatization |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability for GC analysis. numberanalytics.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH2) | Highly reactive silylation agent for a broad range of compounds. numberanalytics.com |
| Trifluoroacetic anhydride | TFAA | Hydroxyl (-OH), Amino (-NH2) | Acylation agent that creates derivatives with good chromatographic properties. numberanalytics.com |
| Vanillin | - | Polyether Antibiotics | Used in colorimetric reactions for detection. greyhoundchrom.com |
Advanced Material Science Applications and Performance Enhancement Studies
The primary use of this compound is as a solvent, particularly in coatings and cleaning formulations. atamanchemicals.comcymitquimica.com However, its favorable properties, such as high solvency, low toxicity, and a high boiling point, make it a candidate for more advanced material applications. atamanchemicals.comontosight.ai
Future research is anticipated in the following areas:
High-Performance Polymer Systems: Its use as a coalescing agent in latex paints is well-known. pcimag.com Further studies could explore its role in the formation of advanced polymer composites, membranes, and specialty coatings, focusing on how it influences material properties like film integrity, porosity, and durability. researchgate.net
Electronics and Semiconductor Processing: As a replacement for more hazardous solvents like N-methyl-2-pyrrolidinone (NMP), DPDM is used in electronic cleaning applications. atamanchemicals.com Research into its efficacy for cleaning and processing next-generation semiconductor materials and flexible electronics could expand its high-tech utility.
Energy Storage: The electrochemical stability of ether-based solvents is critical for their use in battery electrolytes. Investigating the performance of DPDM as a co-solvent in electrolyte formulations for next-generation batteries (e.g., lithium-sulfur or sodium-ion) is a promising research direction.
Enhanced Oil Recovery: Glycol ether polymers have been studied for their potential in enhancing crude oil recovery. mdpi.com Tailoring the structure of DPDM or creating oligomers based on it for specific oilfield conditions could lead to more effective and environmentally benign recovery agents.
Table 3: Current and Emerging Applications in Material Science
| Application Area | Current Use | Potential Future Research Focus |
|---|---|---|
| Paints & Coatings | Coalescing agent in water-based paints, solvent in polyurethane coatings. atamanchemicals.compcimag.com | Smart coatings with self-healing or responsive properties; formulations for aerospace and marine environments. v-mr.biz |
| Electronics | Cleaning agent for electronic components. atamanchemicals.com | Solvent for photolithography processes; component in dielectric materials. |
| Polymer Science | Solvent for resin production. researchgate.net | Porogen for creating high-performance polymer membranes; plasticizer for biodegradable polymers. researchgate.net |
| Energy | Not widely used. | High-voltage stable co-solvent in battery electrolytes; component in flow battery systems. |
Deeper Mechanistic Insights into Solvent-Solute Interactions
The effectiveness of a solvent is governed by the complex interplay of interactions between solvent molecules and solute molecules. nih.gov A fundamental, molecular-level understanding of these interactions for this compound is currently limited but essential for optimizing its performance and designing new applications.
Future research should aim to:
Characterize Interaction Types: Systematically quantify the solute-solute, solute-solvent, and solvent-solvent interactions for DPDM with various classes of solutes (e.g., polymers, salts, organic molecules) using experimental techniques like calorimetry and spectroscopy, coupled with computational analysis. nih.gov
Elucidate Reaction Mechanisms: Investigate how DPDM as a solvent influences the kinetics and thermodynamics of chemical reactions. Its aprotic, polar nature can affect transition states and reaction pathways, and understanding this can lead to improved synthetic outcomes. google.com
Model Phase Behavior: Develop accurate models for the phase behavior of DPDM in complex mixtures, such as its partitioning between water and organic phases in cleaning or extraction applications. This is critical for optimizing formulations and predicting environmental fate. pcimag.com Studies on how solvents guide the nucleation and growth of nanoparticles demonstrate the profound impact of solvent chemistry on material structure, a principle that is directly applicable to systems involving DPDM. rsc.org
Computational Chemistry and Theoretical Modeling for Predictive Research
Computational tools are indispensable in modern chemical research, offering predictive power that can accelerate discovery and reduce experimental costs. acs.org Applying these methods to this compound can provide valuable insights that are difficult to obtain through experiments alone.
Prospective computational studies include:
Isomer-Specific Property Prediction: DPDM is a mixture of isomers. Theoretical calculations can be used to predict the physical and chemical properties (e.g., boiling point, viscosity, solvency) of each individual isomer, which could lead to the development of isomerically pure grades for specialized applications.
Molecular Dynamics Simulations: Simulating the behavior of DPDM in complex systems, such as at an interface with a polymer or in an electrolyte solution, can reveal dynamic information about solvent structure, diffusion, and interactions that govern macroscopic performance.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, predict spectroscopic properties, and study the electronic structure of DPDM interacting with solutes, providing a fundamental understanding of its reactivity and solvency. science.gov
Table 4: Potential Applications of Computational Chemistry in DPDM Research
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Reaction mechanism analysis | Calculation of activation energies and transition state geometries for reactions in DPDM. science.gov |
| Molecular Dynamics (MD) | Solvent-polymer interactions | Simulation of polymer chain conformation and mobility in DPDM to predict its effectiveness as a plasticizer or solvent. |
| Quantitative Structure-Property Relationship (QSPR) | Isomer property prediction | Correlation of molecular structure with physical properties to predict the behavior of individual isomers. |
| COSMO-RS (Conductor-like Screening Model for Real Solvents) | Formulation design | Prediction of solubility and activity coefficients to screen co-solvents and optimize liquid formulations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
